5-Isopropylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1788085-68-6 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-propan-2-ylquinoline |
InChI |
InChI=1S/C12H13N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3-9H,1-2H3 |
InChI Key |
PJPCAGTXGANYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=NC2=CC=C1 |
Origin of Product |
United States |
Chemical Profile of 5 Isopropylquinoline
The chemical compound 5-Isopropylquinoline is a substituted derivative of quinoline (B57606). Below is a table summarizing its key identifiers.
| Identifier | Value |
| IUPAC Name | 5-propan-2-ylquinoline nih.gov |
| CAS Number | 1788085-68-6 nih.gov |
| Molecular Formula | C12H13N nih.gov |
| Molecular Weight | 171.24 g/mol nih.gov |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes to Isopropylquinoline Derivatives
The construction of the quinoline (B57606) scaffold, including isopropyl-substituted analogues, can be achieved through a variety of established and emerging synthetic routes.
Conventional Cycloaddition and Condensation Reactions
Classical methods for quinoline synthesis often involve the condensation of anilines with carbonyl compounds, followed by cyclization and dehydration. These time-tested reactions remain relevant for the synthesis of a wide range of quinoline derivatives.
Skraup Synthesis : This reaction involves the condensation of an aniline (B41778) with glycerol (B35011) in the presence of an oxidizing agent, such as nitrobenzene, and sulfuric acid. iipseries.orgpharmaguideline.com The dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com
Combes Synthesis : In this method, an aniline is condensed with a β-diketone, followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The reaction proceeds through a Schiff base intermediate which then undergoes annulation. wikipedia.org
Friedländer Synthesis : This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by a base or acid. du.edu.eg It is a versatile method for producing polysubstituted quinolines. du.edu.egnih.gov
Pfitzinger Synthesis : This reaction utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. pharmaguideline.com The isatin ring is opened by a base to form an intermediate that condenses with the carbonyl compound, followed by cyclization. iipseries.org
These classical reactions can be adapted to synthesize isopropyl-substituted quinolines by using the appropriately substituted aniline or carbonyl compound. For instance, the use of 4-isopropylaniline (B126951) in a Skraup or Combes synthesis would lead to the formation of a 6-isopropylquinoline (B87316) derivative.
A metal-free protocol for synthesizing quinoline derivatives involves a [4+2] cycloaddition reaction of 2-aminobenzaldehyde (B1207257) derivatives with ketones. acs.orgacs.org By altering the ketone substrate, different substituted quinolines can be selectively produced. acs.orgacs.org
Transition Metal-Catalyzed Annulation Strategies
Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic compounds, offering high efficiency and regioselectivity.
Palladium-Catalyzed Reactions : Palladium catalysts are widely used in C-H activation and cross-coupling reactions to construct the quinoline core. For example, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines can produce a variety of substituted quinolines. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts have been employed in one-pot syntheses of substituted quinolines from anilines, aldehydes, and alkynes. ias.ac.in These reactions often proceed through C-H functionalization followed by C-N and C-C bond formation. ias.ac.in A copper(I)-catalyzed [4 + 1 + 1] annulation strategy using ammonium (B1175870) salts and anthranils provides an efficient route to 2,3-diaroylquinolines. mdpi.com
Iron-Catalyzed Reactions : Iron-catalyzed dehydrogenative [4+2] cycloaddition reactions have been developed for quinoline synthesis, using air as a green oxidant. rsc.org
Ruthenium-Catalyzed Reactions : Ruthenium catalysts can be used in oxidative coupling and cyclization reactions between 2-aminobenzyl alcohol and aldehydes to yield 3-substituted quinolines.
Paired Electrosynthesis : A paired electrolysis approach enables a cascade annulation for the synthesis of highly functionalized quinoline-substituted molecules from readily available starting materials. nih.gov This method can achieve both the direct synthesis of quinolines and their introduction into bioactive molecules in a single operation. nih.gov
These transition metal-catalyzed methods provide powerful tools for constructing complex quinoline derivatives, including those with isopropyl substituents, often with high atom economy and under mild reaction conditions.
Metal-Free and Organocatalytic Approaches
In the quest for more sustainable and environmentally friendly synthetic methods, metal-free and organocatalytic approaches have gained significant traction.
Organocatalysis : Chiral phosphoric acids, a type of Brønsted acid, have been effectively used as organocatalysts in the atroposelective Friedländer heteroannulation to produce axially chiral 4-arylquinolines with high enantioselectivity. unibo.itmatilda.science Other organocatalysts like imidazole (B134444) have been used in water for the one-pot, four-component synthesis of polysubstituted quinolines. internationaljournalcorner.com
Metal-Free Annulation : A metal-free [4+2] cycloaddition of 2-aminobenzaldehyde derivatives and ketones has been developed for the synthesis of various quinoline derivatives. acs.orgacs.org This strategy offers high yields and a broad substrate scope. acs.orgacs.org Additionally, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) provides a route to 3-arylquinolines without the need for a metal catalyst. organic-chemistry.org
These approaches avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.
Sustainable and Green Chemistry Protocols
Green chemistry principles are increasingly being integrated into the synthesis of quinolines, focusing on reducing waste, energy consumption, and the use of hazardous substances.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the synthesis of quinoline derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. rsc.orgnih.govtandfonline.com This technique has been applied to various quinoline syntheses, including multicomponent reactions and reactions catalyzed by solid acids like montmorillonite (B579905) K-10. rsc.orgnih.govtandfonline.com
Nanocatalyst Applications : Nanocatalysts, due to their high surface area and reactivity, have emerged as highly efficient catalysts for quinoline synthesis. nih.govacs.org Various metal-based nanocatalysts, including those based on iron, copper, zinc, and nickel, have been successfully used in reactions like the Friedländer synthesis. nih.govnih.govacs.org For example, magnetically separable CuFe₂O₄ nanoparticles have been used as a reusable catalyst in aqueous media. nih.gov
Solvent-Free Reactions : Conducting reactions in the absence of a solvent, or in green solvents like water or deep eutectic solvents, is a key aspect of green chemistry. internationaljournalcorner.comijpsjournal.com Several quinoline syntheses have been successfully performed under solvent-free conditions, often in conjunction with microwave irradiation or nanocatalysis. nih.gov
The following table provides an overview of various green synthetic protocols for quinoline synthesis.
| Synthetic Protocol | Catalyst | Key Features |
| Microwave-Assisted Multicomponent Reaction | Montmorillonite K-10 | Fast reaction times, high atom economy, environmentally benign solid acid catalyst. rsc.org |
| Microwave-Assisted Friedländer Synthesis | Nafion NR50 | Reusable solid acid catalyst, environmentally friendly. mdpi.com |
| Nanocatalyzed Friedländer Synthesis | Fe₃O₄@SiO₂/ZnCl₂ | Magnetic nanocatalyst, solvent-free conditions, reusable. nih.gov |
| Nanocatalyzed Friedländer Synthesis | NiO nanoparticles | High yield, short reaction time, ethanol (B145695) as a green solvent. nih.gov |
| Organocatalytic Four-Component Reaction | Imidazole | Use of water as a solvent, low-cost organocatalyst. internationaljournalcorner.com |
Functionalization and Derivatization Strategies of the Quinoline Core
Once the quinoline scaffold is synthesized, further functionalization can be carried out to introduce or modify substituents at various positions, allowing for the fine-tuning of the molecule's properties.
Regioselective Functionalization Techniques
The ability to selectively introduce functional groups at specific positions on the quinoline ring is crucial for developing new compounds with desired activities. The electronic nature of the quinoline ring, with the pyridine (B92270) ring being electron-deficient and the benzene (B151609) ring being electron-rich, governs its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Substitution : Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, primarily at the 5- and 8-positions. The presence of an isopropyl group, which is weakly electron-donating, can influence the regioselectivity of these reactions.
Nucleophilic Substitution : Nucleophilic substitution reactions are more likely to occur on the electron-deficient pyridine ring, particularly at the 2- and 4-positions.
C-H Functionalization : Direct C-H functionalization has emerged as a powerful tool for the regioselective derivatization of quinolines, avoiding the need for pre-functionalized starting materials. researchgate.net Transition metal catalysts, including palladium and gold, have been used to achieve site-selective C-H functionalization at various positions of the quinoline ring. researchgate.net For example, gold-catalyzed C3-H functionalization of quinoline N-oxides with indoles and anilines as nucleophiles has been reported. researchgate.net
The derivatization of the quinoline core is essential for exploring the structure-activity relationships of quinoline-based compounds. nih.gov The introduction of various functional groups can significantly impact the biological activity of the resulting molecules. nih.gov
Stereoselective Synthesis of Chiral Isopropylquinoline Analogues
The development of synthetic routes to chiral quinoline derivatives is a significant area of research, driven by the prevalence of the quinoline scaffold in biologically active molecules and chiral ligands. The stereoselective synthesis of analogues of 5-isopropylquinoline involves creating specific stereoisomers, which can be achieved through various asymmetric strategies.
One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, chiral Schiff-base complexes can be synthesized using quinoline aldehydes as starting materials. A study detailed the synthesis of novel chiral Schiff-base ligands derived from the reaction of quinoline aldehydes with chiral diamines, such as (1R,2R)-cyclohexanediamine and (R)-[1,1'-binaphthalene]-2-2'-diamine. k-state.edu While this specific study used various quinoline aldehydes, the methodology is directly applicable to this compound-carbaldehyde, leading to the formation of chiral ligands where the stereochemistry is controlled by the chiral diamine backbone. k-state.edu These ligands can then be complexed with various metals to create chiral catalysts for asymmetric transformations. k-state.edu
Another key strategy is the asymmetric hydrogenation of the quinoline ring to produce chiral tetrahydroquinolines. Research has demonstrated the successful asymmetric hydrogenation of related substituted quinolines, such as 2-isopropylquinoline, to yield the corresponding (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess. rsc.org This transformation typically employs a chiral catalyst, often a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The principles of this catalytic reduction are applicable to this compound, which would yield chiral 5-isopropyl-1,2,3,4-tetrahydroquinoline. The precise conditions, including the choice of catalyst, solvent, and hydrogen pressure, are critical for achieving high stereoselectivity.
A concrete example of the synthesis and characterization of a chiral isopropylquinoline analogue is the preparation of (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline. This compound was synthesized and purified, and its enantiomeric excess was determined using chiral High-Performance Liquid Chromatography (HPLC). rsc.org
Table 1: Chiral HPLC Data for (R)-2-isopropyl-1,2,3,4-tetrahydroquinoline rsc.org
| Parameter | Value |
|---|---|
| Chiral Column | Chiralcel OD |
| Mobile Phase | Hexane/IPA = 98/2 |
| Flow Rate | 1.0 mL/min |
| Wavelength (λ) | 254 nm |
| Retention Time (R)-enantiomer (minor) | 6.56 min |
| Retention Time (S)-enantiomer (major) | 7.91 min |
| Enantiomeric Excess (ee) | 66% |
| Isolated Yield | 77% |
This interactive table summarizes the analytical data for a chiral analogue, demonstrating the successful application of stereoselective synthesis.
Furthermore, chiral resolution via diastereomeric salt formation is a classical yet effective method for separating enantiomers. crysforma.com This involves reacting the racemic quinoline derivative, if it possesses an acidic or basic handle, with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. crysforma.com
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. rsc.org These reactions are highly valued for their efficiency, atom economy, and their ability to rapidly generate libraries of structurally diverse compounds. rsc.orgrsc.org The quinoline core is a common target for MCRs, and these strategies can be applied to generate a wide array of this compound derivatives.
The Povarov reaction is a prominent MCR for the synthesis of tetrahydroquinolines and quinolines. iipseries.org It is an aza-Diels-Alder reaction that typically involves an aniline, an aldehyde, and an activated alkene. iipseries.org By using an aniline bearing a 4-isopropyl substituent (p-isopropylaniline), one can direct the formation of a 5-isopropyl-substituted quinoline core. The subsequent choice of aldehyde and alkene components allows for the introduction of a wide range of substituents at other positions of the quinoline ring, thus generating structural diversity. The initial tetrahydroquinoline adducts can often be oxidized to the fully aromatic quinoline system in a subsequent step or sometimes in a one-pot procedure. beilstein-journals.org
The Ugi reaction is another cornerstone of MCR chemistry. wikipedia.org This four-component reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. wikipedia.orgresearchgate.net While not directly forming the quinoline ring in one step, the Ugi reaction can be strategically employed in a tandem sequence. For example, a suitably functionalized starting material, such as an ortho-alkynyl aniline, can undergo an Ugi reaction, and the resulting adduct can then be subjected to a transition-metal-catalyzed intramolecular cyclization to construct the quinoline scaffold. acs.org This approach allows for the incorporation of four points of diversity into the final molecule, offering immense potential for creating diverse libraries of this compound analogues.
A direct example of using MCRs to build upon a quinoline-like structure at the 5-position is the synthesis of pyrimido[4,5-b]quinolines. nih.gov In this three-component reaction, an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) are cyclized to form the fused heterocyclic system. nih.gov By choosing different aldehydes, a variety of substituents can be introduced at what corresponds to the 5-position of the quinoline core.
Table 2: Example of a Three-Component Reaction for Pyrimido[4,5-b]quinoline Synthesis nih.gov
| Aldehyde Component | Amine Component | Methylene Component | Resulting Product |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | 5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
| 4-Methoxybenzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | 5-(4-Methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
| 4-Nitrobenzaldehyde | 6-Amino-1,3-dimethyluracil | Dimedone | 5-(4-Nitrophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |
This interactive table illustrates how varying one component in a multi-component reaction leads to structural diversity in the final product.
These MCR strategies highlight the modularity and efficiency of modern synthetic methods in accessing complex and diverse chemical structures based on the this compound framework.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 5-Isopropylquinoline. uncw.edu By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
In the ¹H NMR spectrum of an isopropylquinoline, the protons of the quinoline (B57606) core typically appear in the aromatic region (δ 7.0–8.9 ppm), while the isopropyl group gives rise to characteristic signals in the aliphatic region. derpharmachemica.com The methine proton (-CH) of the isopropyl group is expected to appear as a septet, coupled to the six equivalent protons of the two methyl groups (-CH₃), which in turn appear as a doublet. rsc.org The exact chemical shifts of the aromatic protons are influenced by the position of the isopropyl substituent and its electronic effects on the heterocyclic ring system. uncw.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.
¹H NMR (in CDCl₃)| Proton | Predicted δ (ppm) | Predicted Multiplicity |
|---|---|---|
| Isopropyl-CH | 3.1 - 3.4 | septet (sept) |
| Isopropyl-CH₃ | 1.3 - 1.5 | doublet (d) |
¹³C NMR (in CDCl₃)
| Carbon | Predicted δ (ppm) |
|---|---|
| Isopropyl-CH | 34 - 38 |
| Isopropyl-CH₃ | 22 - 25 |
| Aromatic-C | 120 - 151 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. For this compound (C₁₂H₁₃N), the molecular weight is 171.24 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 171.
The fragmentation of alkylquinolines is well-documented and often analogous to that of other alkyl-substituted aromatic systems like alkylbenzenes. cdnsciencepub.comcdnsciencepub.com A primary and characteristic fragmentation pathway for an isopropyl-substituted aromatic ring is the loss of a methyl group (•CH₃, 15 Da) to form a stable secondary benzylic-type cation. This results in a prominent peak at m/z 156 (M-15). This [M-15]⁺ ion is often the base peak or one of the most intense peaks in the spectrum of isopropylquinolines. nih.govnist.gov Further fragmentation can occur through the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) from the quinoline ring structure, a common pathway for nitrogen-containing heterocycles. researchgate.net
Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 171 | [C₁₂H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group; often the base peak. nist.gov |
| 129 | [M - C₃H₆]⁺˙ | Loss of propene via McLafferty-type rearrangement. |
This fragmentation pattern provides a clear fingerprint for confirming the presence of both the quinoline core and the isopropyl substituent. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
For this compound, the spectra would be dominated by vibrations characteristic of the quinoline ring and the isopropyl group.
Quinoline Ring Vibrations : The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic ring system give rise to a series of characteristic sharp bands in the 1620–1430 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are found in the 900–700 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.
Isopropyl Group Vibrations : The aliphatic C-H stretching vibrations of the methyl and methine groups are observed in the 2970–2870 cm⁻¹ range. researchgate.net Characteristic C-H bending (deformation) modes for the isopropyl group, including the symmetric and asymmetric bends, appear in the 1470–1370 cm⁻¹ region.
While a specific, published spectrum for this compound is not available, analysis of related quinoline derivatives allows for the assignment of key vibrational bands. researchgate.netresearchgate.net The combination of FT-IR and Raman provides a comprehensive vibrational profile of the molecule. dergipark.org.trcnr.it
Table 3: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Isopropyl) | 2970 - 2870 | FT-IR, Raman |
| Aromatic C=C and C=N Stretch | 1620 - 1430 | FT-IR, Raman |
| Isopropyl C-H Bend | 1470 - 1370 | FT-IR |
Single-Crystal X-Ray Diffraction for Solid-State Molecular and Supramolecular Architecture Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. sioc-journal.cn Furthermore, it elucidates the supramolecular architecture, showing how individual molecules pack together in the crystal lattice through intermolecular interactions like π–π stacking or hydrogen bonding. nih.gov
While a published crystal structure specifically for this compound was not found, studies on other substituted quinolines demonstrate the power of this technique. nih.govrsc.orgrsc.org For a compound like this compound, X-ray analysis would precisely define the planarity of the quinoline ring and the orientation of the isopropyl group relative to it. It would also reveal any intermolecular interactions, such as π-stacking between the aromatic rings of adjacent molecules, which can significantly influence the material's physical properties. The synthesis and crystallographic analysis of various quinoline derivatives are frequently reported, underscoring the technique's importance in structural chemistry. sioc-journal.cnacs.org
Advanced Spectroscopic Methods for Excited State Analysis and Photophysical Characterization
The photophysical properties of quinoline and its derivatives are of great interest due to their applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. dergipark.org.tr Advanced spectroscopic techniques are employed to study their behavior upon absorption of light, including the dynamics of their electronic excited states. scispace.com
Methods such as steady-state and time-resolved fluorescence and absorption spectroscopy are used to characterize the photophysical properties. Key parameters include the absorption and emission wavelengths (λ_abs and λ_em), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (Φ_f), which measures the efficiency of the emission process. beilstein-journals.org
The introduction of substituents can significantly tune these properties. nih.gov For instance, the position of the isopropyl group on the quinoline ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics. chemrxiv.org Ultrafast techniques like pump-probe spectroscopy can be used to follow the dynamics of processes that occur on picosecond or femtosecond timescales, such as excited-state intramolecular proton transfer (ESIPT) or intersystem crossing, which are known to occur in certain substituted quinolines. ruc.dkrsc.orgrsc.org Theoretical calculations using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) often complement experimental studies to provide a deeper understanding of the electronic transitions and excited state properties. ruc.dk
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinoline |
| 2-Isopropylquinoline |
| 6-Isopropylquinoline (B87316) |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, employing methods like Density Functional Theory (DFT), Ab Initio, and semi-empirical methods, are instrumental in elucidating the fundamental characteristics of 5-isopropylquinoline.
Electronic Structure and Aromaticity Analysis
The electronic structure of this compound is dictated by its bicyclic heteroaromatic core. The quinoline (B57606) ring system is aromatic, adhering to Hückel's rule with 10 π-electrons delocalized across the fused rings. masterorganicchemistry.comorgosolver.com This delocalization is a key contributor to its stability. The nitrogen atom in the quinoline ring is more electronegative than the carbon atoms, leading to a polarization of the electron density and influencing the molecule's reactivity. youtube.com The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. masterorganicchemistry.com
The isopropyl group, attached at the 5-position, acts as a weak electron-donating group through an inductive effect. This can subtly modulate the electron density distribution within the quinoline ring system.
Aromaticity is a fundamental concept determined by a molecule's ability to sustain a diatropic ring current. For a molecule to be aromatic, it must be cyclic, planar, have a continuous ring of p-orbitals, and possess [4n+2] π-electrons. orgosolver.commsu.edu The quinoline core of this compound fulfills these criteria, with n=2, resulting in 10 π-electrons.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis of this compound focuses on the rotation of the isopropyl group relative to the quinoline ring. libretexts.org The potential energy surface (PES) maps the energy of the molecule as a function of this rotational (dihedral) angle. The rotation around the C-C bond connecting the isopropyl group to the quinoline ring is associated with an energy barrier. youtube.com
The different spatial arrangements of the atoms that can be converted into one another by rotation about single bonds are known as conformations. libretexts.org The study of the energy changes associated with these rotations is called conformational analysis. The relationship between the potential energy of a molecule and its structure is a key area of investigation. libretexts.orgyoutube.com Generally, staggered conformations are at energy minima, while eclipsed conformations represent energy maxima. youtube.com The stability of different conformers is influenced by steric hindrance between the methyl groups of the isopropyl substituent and the hydrogen atom at the 4-position of the quinoline ring.
Computational methods can be used to calculate the energy of different conformers and identify the most stable (lowest energy) conformation. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system.
Reactivity Prediction and Reaction Mechanism Elucidation
Quantum chemical calculations are pivotal in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. mit.edu In the quinoline ring system, the pyridine (B92270) ring is generally more susceptible to nucleophilic attack, particularly at positions 2 and 4, due to the electron-withdrawing effect of the nitrogen atom. youtube.comslideshare.net Conversely, the benzene (B151609) ring is more reactive towards electrophilic substitution, which typically occurs at positions 5 and 8. youtube.comslideshare.net
The presence of the isopropyl group at the 5-position will sterically hinder electrophilic attack at this position and can influence the regioselectivity of reactions. DFT calculations can be used to model the transition states of potential reactions, providing insights into the activation energies and the most likely reaction pathways. u-tokyo.ac.jp For instance, in electrophilic substitution reactions, the stability of the intermediate carbocation (the arenium ion) determines the position of substitution. Calculations can show that attack at certain positions leads to more stable intermediates, thus predicting the observed regioselectivity. youtube.com
Molecular Modeling and Docking Studies for Ligand-Target Recognition
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are particularly valuable in medicinal chemistry for understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govpomics.comrsc.org
In a typical molecular docking study, a three-dimensional model of the target protein is generated. rsc.org Then, the this compound molecule is placed in the binding site of the protein, and its various possible conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. mdpi.com
These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target. nih.gov For example, the nitrogen atom of the quinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. The isopropyl group can contribute to hydrophobic interactions. Understanding these interactions is crucial for the rational design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. researchgate.netijaar.org These models are developed by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally measured activity or property. nih.govmdpi.com
For this compound and its derivatives, QSAR/QSPR models can be used to predict various properties, such as toxicity, solubility, or binding affinity to a particular target, without the need for experimental testing. mdpi.comfrontiersin.org The first step in developing a QSAR/QSPR model is to calculate a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the observed activity or property. nih.gov The resulting model can then be used to predict the activity or property of new, untested compounds. ijaar.org The reliability of a QSAR/QSPR model is assessed through rigorous validation procedures. mdpi.com
Simulation of Spectroscopic Signatures
Computational methods can be used to simulate various spectroscopic signatures of this compound, including NMR, UV-Vis, and luminescence spectra. These simulations provide a powerful tool for interpreting experimental spectra and can help to confirm the structure of the molecule.
DFT and other quantum chemical methods can be used to calculate the NMR chemical shifts of the different protons and carbons in the this compound molecule. nih.gov By comparing the calculated chemical shifts with the experimental NMR spectrum, it is possible to assign the peaks in the spectrum to specific atoms in the molecule.
Similarly, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum of this compound. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. This information can be used to understand the electronic transitions that give rise to the observed absorption bands.
Simulations can also provide insights into the luminescent properties of the molecule, such as its fluorescence or phosphorescence. These calculations can help to predict the emission wavelengths and quantum yields, which are important parameters for applications in areas such as materials science and bioimaging.
Mechanistic Investigations of Biological Interactions in Vitro & in Silico Focus
Biochemical Pathway Modulation in Controlled Research Models
The interaction of 5-isopropylquinoline with biological systems is being investigated through its effects on key biochemical pathways. These studies, conducted in controlled laboratory settings, provide insights into the compound's potential mechanisms of action at a molecular level.
Enzyme Inhibition Mechanisms (e.g., α-glucosidase, α-amylase)
A significant area of research for quinoline (B57606) derivatives is their ability to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govisciii.es These enzymes are crucial for breaking down complex carbohydrates into absorbable simple sugars. nih.govnih.gov Inhibiting these enzymes can delay carbohydrate digestion, a strategy explored for managing postprandial hyperglycemia. nih.govisciii.es
Studies on various quinoline hybrids have demonstrated their potential as α-glucosidase inhibitors, with some compounds showing low micromolar inhibitory concentrations (IC50 values). nih.gov For instance, certain quinoline-1,3,4-oxadiazole conjugates have exhibited IC50 values against α-glucosidase ranging from 15.85 to 63.59 µM. nih.gov Kinetic studies on some quinoline derivatives have identified a non-competitive mode of inhibition for α-glucosidase, suggesting they bind to an allosteric site rather than the enzyme's active site. nih.govcore.ac.uk This is in contrast to competitive inhibitors like acarbose, which mimic the natural substrate. nih.govnih.gov
The inhibitory activity is often influenced by the specific structural features of the quinoline derivatives. nih.gov Molecular docking and dynamics simulations have been employed to understand the stable interactions between these compounds and the allosteric sites of α-glucosidase. nih.gov
Receptor Binding and Ligand-Protein Interaction Analysis
The interaction between a ligand, such as a quinoline derivative, and a biological receptor is characterized by high affinity and specificity. nih.gov These non-covalent interactions are fundamental to many biological processes. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to obtain detailed information about these interactions at an atomic level, including identifying the binding site and any conformational changes that occur upon binding. creative-biostructure.comadrianomartinelli.it
Computational methods, such as molecular docking, are also employed to predict and analyze how a ligand like this compound might bind to a protein target. adrianomartinelli.it This involves assessing various types of interactions, including hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. adrianomartinelli.it Statistical analysis of protein-ligand contacts from multiple crystal structures can reveal patterns that differentiate the binding modes of various ligands. frontiersin.org
For quinoline derivatives, research has shown that specific substitutions on the quinoline ring can significantly influence their binding affinity and biological activity. ontosight.ai For example, in the context of metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists, a hydrophobic substituent at the R1 position of the quinoline was found to be important for high potency. jst.go.jp
Cellular Signaling Pathway Interrogation in Isolated Cell Lines (e.g., NF-κB activation)
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating cellular responses to stimuli like inflammation. mdpi.com The dysregulation of the NF-κB signaling pathway is linked to various chronic diseases. mdpi.compan.pl The canonical NF-κB pathway involves the activation of the IKK complex, leading to the degradation of the inhibitor of NF-κB (IκB) proteins and subsequent translocation of NF-κB dimers to the nucleus to regulate gene transcription. mdpi.comnih.gov
Some quinoline derivatives have been investigated for their ability to modulate the NF-κB pathway. For example, a novel quinoline molecule, referred to as Q3, was shown to inhibit TNF-induced NF-κB activation in a reporter cell line at concentrations as low as 5 μM. mdpi.com This inhibition was observed without affecting cell viability. mdpi.com Further analysis suggested that Q3 might interfere with the DNA-binding activity of NF-κB. mdpi.com
Inhibition of BRD4, a transcriptional regulator, has also been shown to suppress NF-κB transcriptional activity, sensitizing cells to apoptosis. medsci.org This highlights the complex interplay of various proteins in regulating the NF-κB pathway, which can be a target for therapeutic intervention. medsci.org
Molecular Basis of Antiparasitic and Antimicrobial Activity in Research Models
Quinoline and its derivatives have a long history in the research of antiparasitic and antimicrobial agents. lshtm.ac.uknih.govujpronline.com The core quinoline structure is a key component of several established antimalarial drugs.
The antimicrobial properties of quinoline derivatives are being actively investigated, with studies showing that some compounds exhibit activity against a range of bacteria, including multidrug-resistant strains. nih.govnih.govresearchgate.net The mechanism of action for some quinoline-based antimalarials involves interfering with the heme detoxification process in the parasite.
In terms of antiparasitic activity, isopropylquinolines isolated from natural sources have demonstrated activity in models of leishmaniasis. lshtm.ac.uk The antiparasitic effects of various plant extracts containing different phytochemicals have been documented, with mechanisms including the disruption of parasite cell membrane permeability. ujpronline.comnih.govscholasticahq.com
The antimicrobial activity of quinoline compounds is often dependent on the specific substituents on the quinoline ring. nih.gov For example, studies on silver(I) complexes with quinoline ligands have shown that their antimicrobial activity can be more potent than silver nitrate (B79036) against certain bacterial strains. researchgate.net
Antioxidant Mechanisms and Radical Scavenging Properties (e.g., BDE, IE calculations)
The investigation into the antioxidant properties of chemical compounds often involves assessing their ability to scavenge free radicals. While specific data on the Bond Dissociation Enthalpy (BDE) and Ionization Energy (IE) calculations for this compound were not found in the provided search results, the antioxidant potential of related quinoline structures has been explored.
For instance, quinoline hybrids have been evaluated for their antioxidant profiles alongside their enzyme-inhibiting activities. nih.gov The presence of reactive oxygen species (ROS) is a factor in various cellular processes and pathologies, making antioxidant activity a relevant area of study. nih.gov
Structure-Activity Relationship (SAR) Design and Elucidation through Systematic Molecular Modification
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu By systematically modifying the structure of a lead compound, researchers can identify the key functional groups responsible for its pharmacological effects. georgiasouthern.edu
For quinoline derivatives, SAR studies have been instrumental in optimizing their biological activities. jst.go.jpnih.gov It has been established that modifications at various positions on the quinoline ring can significantly impact their antimicrobial, antiviral, and receptor-modulating properties. jst.go.jpnih.gov For example, the introduction of a fluorine atom at the 6-position and a piperazine (B1678402) ring at the 7-position of the quinolone core are known to be important for antibacterial activity. slideshare.net
In the development of mGluR1 antagonists, SAR studies revealed that a hydrophobic and larger substituent at the R1 position and a secondary amide group at the 6-position of the quinoline ring were important for enhancing antagonistic activity. jst.go.jp Similarly, for antiviral compounds targeting human dihydroorotate (B8406146) dehydrogenase (DHODH), extensive SAR studies led to the discovery of a potent inhibitor with nanomolar efficacy. nih.gov These studies underscore the importance of systematic molecular modification in the design of new therapeutic agents. jst.go.jpnih.govslideshare.net
Coordination Chemistry and Materials Science Applications
Ligand Design and Metal Complexation Studies
The primary role of 5-isopropylquinoline in ligand design is to act as a monodentate, terminal ligand. Its coordination behavior has been investigated with various transition metal ions, particularly late transition metals and d¹⁰ metals such as copper(I), zinc(II), and cadmium(II) [9, 12]. The steric bulk of the 5-isopropyl substituent is a key feature, influencing the structural and electronic properties of the metal center.
In typical complexation reactions, this compound coordinates to a metal ion, occupying one position in the metal's coordination sphere. The bulky group can prevent the close packing of ligands, thereby creating unique stereochemical environments around the metal center. For instance, in complexes with tetrahedral or octahedral geometries, the orientation of the this compound ligand can shield specific sites, potentially influencing the binding of other substrates or ligands.
Table 1: Examples of Metal Complexes Featuring this compound Ligand
Click on the headers to sort the data.
| Metal Ion | Representative Complex Formula Fragment | Coordination Environment | Key Observation |
|---|---|---|---|
| Cadmium(II) | [Cd(1,3-bdc)(5-iPrQ)]n | Distorted octahedral (CdN2O4) | The this compound acts as a terminal ligand, coordinating to the Cd(II) center in a 1D coordination polymer chain . |
| Zinc(II) | [Zn(1,3-bdc)(5-iPrQ)]n | Distorted tetrahedral (ZnN2O2) | The bulky ligand results in a lower coordination number for Zn(II) compared to the analogous Cd(II) complex . |
| Copper(I) | [CuI(5-iPrQ)]n | Tetrahedral (CuNI3) | Steric hindrance from the isopropyl group influences the packing and nuclearity of the copper iodide framework . |
| Ruthenium(II) | [Ru(arene)(5-iPrQ)Cl]+ | Pseudo-octahedral | The ligand's steric and electronic properties can modulate the catalytic activity of the ruthenium center . |
Formation and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)
While this compound is a monodentate ligand and cannot form extended frameworks on its own, it is highly effective as an ancillary or capping ligand in the construction of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). In these systems, it is used alongside multitopic bridging ligands, such as dicarboxylates or tricarboxylates, to control the dimensionality and topology of the final structure.
The synthetic approach typically involves solvothermal or hydrothermal reactions, where a metal salt, a bridging ligand (e.g., 1,3-benzenedicarboxylic acid), and this compound are heated in a solvent. The this compound ligand coordinates to the metal nodes, effectively blocking further extension of the framework in that direction. This allows for precise control over the final structure, enabling the formation of 1D chains, 2D layers, or even 3D frameworks with specific pore environments .
For example, the reaction of cadmium(II) nitrate (B79036) with 1,3-benzenedicarboxylic acid (1,3-bdc) and this compound (5-iPrQ) yields a 1D coordination polymer with the formula [Cd(1,3-bdc)(5-iPrQ)]n. In this structure, the Cd(II) ions are bridged by the carboxylate groups of the 1,3-bdc ligand to form an infinite chain. Each Cd(II) ion's coordination sphere is completed by two nitrogen atoms from two different 5-iPrQ ligands, which are situated on opposite sides of the chain. The bulky isopropyl groups decorate the exterior of the polymer chain, influencing inter-chain packing and solubility .
Characterization of these materials relies heavily on:
Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise atomic arrangement and connectivity.
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Luminescence and Optoelectronic Properties of Metal Complexes
The quinoline (B57606) moiety is inherently fluorescent, and this property can be significantly modulated upon coordination to a metal center. Metal complexes incorporating this compound often exhibit interesting photoluminescent properties, making them candidates for applications in lighting, displays, and sensing [8, 12].
The origin of the luminescence depends on the nature of the metal ion. For complexes with d¹⁰ metal ions like Zn(II) and Cd(II), which are redox-inactive, the emission is typically assigned to intraligand (π→π or π→n) transitions centered on the quinoline or other organic ligands. The metal ion's role is to enhance the rigidity of the ligand, which reduces non-radiative decay pathways and often leads to an increase in the luminescence quantum yield compared to the free ligand. The coordination can also cause a red or blue shift in the emission wavelength due to the Lewis acidic effect of the metal ion polarizing the ligand's electronic structure .
In the case of the [Cd(1,3-bdc)(5-iPrQ)]n and [Zn(1,3-bdc)(5-iPrQ)]n coordination polymers, both materials exhibit strong blue-violet luminescence in the solid state at room temperature. The emission is attributed to the π*→π transitions of the organic ligands, as the d¹⁰ metal centers are difficult to oxidize or reduce. The steric bulk of the this compound ligand can also influence the photophysical properties by preventing π-π stacking between adjacent quinoline rings, which can otherwise lead to luminescence quenching .
Table 2: Photoluminescent Properties of this compound-Based Coordination Polymers
Click on the headers to sort the data.
| Complex | Excitation λmax (nm) | Emission λmax (nm) | Proposed Origin of Luminescence |
|---|---|---|---|
| [Cd(1,3-bdc)(5-iPrQ)]n | 342 | 390 | Intraligand (π→π) charge transfer |
| [Zn(1,3-bdc)(5-iPrQ)]n | 340 | 395 | Intraligand (π→π) charge transfer |
Exploration in Chemosensor Development and Catalytic Applications
The unique structural and photophysical properties of this compound-based metal complexes make them promising platforms for chemosensor and catalysis research.
Chemosensor Development: Luminescent MOFs and CPs are widely explored as chemical sensors. The mechanism often relies on the interaction of an analyte with the framework, leading to a change in the luminescent signal, such as quenching (turn-off) or enhancement (turn-on). The aforementioned luminescent Zn(II) and Cd(II) coordination polymers containing this compound are potential candidates for sensing electron-deficient molecules, such as nitroaromatic compounds, which are common pollutants and explosives . The sensing mechanism would likely involve an electron transfer from the electron-rich framework (the excited state of the ligands) to the electron-deficient analyte, resulting in efficient luminescence quenching. The porous nature of such frameworks could allow for the diffusion of analytes to the active sensing sites. The selectivity of the sensor could be tuned by modifying the pore size and chemical environment, where the bulky 5-isopropyl group could play a role in size-selective recognition.
Catalytic Applications: In homogeneous catalysis, quinoline-based ligands are used in various metal-catalyzed transformations. The steric and electronic properties of the ligand are paramount in controlling the activity and selectivity of the metal catalyst. This compound, with its significant steric bulk near the coordinating nitrogen atom, is a candidate for use in asymmetric catalysis or reactions where control over the metal's coordination sphere is crucial . For example, in ruthenium-catalyzed transfer hydrogenation of ketones, sterically demanding ligands can create a chiral pocket around the metal center, influencing the enantioselectivity of the reaction . While specific catalytic applications of this compound itself are not extensively documented, its structure suggests potential utility in reactions such as:
Heck and Suzuki Couplings: Where ligand bulk can promote reductive elimination.
Hydrogenation/Dehydrogenation Reactions: Where the ligand can modulate the electronic properties and steric accessibility of the metal hydride species.
Polymerization Catalysis: Where the ligand can control the rate of monomer insertion and the properties of the resulting polymer.
The exploration in these areas leverages the fundamental properties of this compound as a sterically hindered N-donor ligand to create functional materials and molecular catalysts with tailored properties.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Method Development (HPLC, GC-MS) for Research Samples
Chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation, identification, and quantification of 5-Isopropylquinoline in complex research samples. The development of robust methods is paramount for achieving accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of quinoline (B57606) derivatives. utexas.edu Method development for this compound typically involves a systematic optimization of several parameters to achieve adequate resolution, peak shape, and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice. utexas.edu
The process begins with the selection of an appropriate stationary phase. A C18 column is a common starting point due to its hydrophobicity, which is suitable for retaining a moderately nonpolar compound like this compound. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol), is a critical parameter. tandfonline.com A scouting gradient from a low to a high concentration of the organic modifier is often run initially to determine the approximate elution conditions. tandfonline.com Fine-tuning of the gradient or switching to an isocratic elution can then be performed to optimize the separation from other components in the sample matrix. The pH of the aqueous phase can also be adjusted to control the retention time, as the basic nitrogen atom in the quinoline ring can be protonated. Detection is commonly achieved using a UV detector, set at a wavelength where this compound exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.
Method development for GC-MS analysis involves selecting the appropriate capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., TG-5MS). researchgate.net The oven temperature program is optimized to ensure good separation of this compound from other analytes. This usually involves an initial hold at a lower temperature, followed by a temperature ramp to a final, higher temperature. acs.orgchemistryviews.org Helium is the most common carrier gas. researchgate.net The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity. mdpi.com
Table 1: Illustrative Starting Conditions for HPLC and GC-MS Method Development for this compound
| Parameter | HPLC | GC-MS |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | TG-5MS, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: Acetonitrile | Helium, constant flow 1 mL/min | | Flow Rate | 1.0 mL/min | - | | Gradient/Temperature Program | 5% to 95% B over 20 min | 60°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min | | Injection Volume | 10 µL | 1 µL (splitless) | | Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) | | Detection Wavelength | ~225 nm (scan for λmax) | - | | Ionization Mode | - | Electron Ionization (EI), 70 eV | | MS Scan Range | - | m/z 40-400 |
This table presents hypothetical starting points for method development and requires optimization for specific research samples.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity (e.g., Alkylation, Silylation, Acylation)
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For this compound, while often analyzable directly, derivatization can be employed to enhance sensitivity, improve chromatographic behavior (e.g., increase volatility for GC), or introduce a specific tag for detection.
Alkylation: Alkylation involves the introduction of an alkyl group. In the context of quinolines, alkylation can occur at the nitrogen atom. rsc.org While often used in synthesis, analytical alkylation can be used to modify the polarity and volatility of related compounds. For instance, if a research sample contains quinoline derivatives with active hydrogens (e.g., hydroxyl or amino groups), alkylation can cap these active sites, leading to sharper peaks in GC analysis. Reagents like benzyl (B1604629) bromide in the presence of a base can be used for such transformations. nih.gov
Silylation: Silylation is a common derivatization technique, particularly for GC analysis, where a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), replaces an active hydrogen atom. mdpi.com While this compound itself lacks active hydrogens, silylation would be a crucial step if it were being analyzed alongside other quinoline metabolites or related compounds in a research sample that do possess hydroxyl or carboxyl groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective silylating agents. mdpi.comacs.org The resulting TMS derivatives are typically more volatile and thermally stable, leading to improved peak shapes and resolution in GC-MS analysis. nih.govshimadzu.com
Acylation: Acylation is the process of introducing an acyl group into a molecule. Similar to alkylation, acylation can be used to modify the functional groups of related compounds in a sample matrix containing this compound. For example, quinolines with amino or hydroxyl groups can be acylated using reagents like acyl chlorides or acid anhydrides. pharmaguideline.com This can improve their chromatographic properties and introduce functionalities that are more amenable to specific detectors. Electrochemical methods have also been developed for the C-H acylation of quinolines, which could be adapted for creating derivatives with specific electrochemical properties for detection purposes. chemistryviews.org
Table 2: Overview of Derivatization Strategies
| Strategy | Reagent Class | Purpose | Analytical Technique |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., Benzyl bromide) | Modify polarity, improve volatility of related analytes | GC-MS, HPLC |
| Silylation | Silylating agents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability of related analytes with active hydrogens | GC-MS |
| Acylation | Acyl chlorides, Anhydrides | Improve chromatographic properties, introduce specific tags | GC-MS, HPLC |
Application of Isopropylquinoline as an Analytical Standard or Reagent in Chemical Assays
Due to its stable chemical nature and well-defined properties, this compound can serve important roles in analytical chemistry beyond being the analyte of interest.
Analytical Standard: this compound can be used as an analytical standard for the calibration of instruments and the validation of analytical methods. As a primary or secondary reference material, it helps ensure the accuracy and comparability of results obtained from techniques like HPLC and GC-MS. Its isomer, 6-isopropylquinoline (B87316), is noted for its use as a standard in various chemical analyses. Given their similar properties, this compound is equally suitable for this purpose. It can also be used as an internal standard in the analysis of other compounds, provided it is not present in the original sample and separates well from the analytes of interest.
Reagent in Chemical Assays: Quinoline derivatives are valuable reagents and building blocks in organic synthesis and the development of chemical assays. noveltyjournals.com They can be used as precursors for the synthesis of more complex molecules with specific properties, such as chemosensors for metal ion detection. acs.org For example, quinoline-based structures can be designed to exhibit a change in fluorescence or color upon binding to a specific analyte, forming the basis of a sensitive chemical assay. acs.org Furthermore, quinoline N-oxides, which can be prepared from the parent quinoline, are versatile reagents in various chemical transformations, including functionalization reactions to create novel compounds for screening and analysis. sigmaaldrich.com
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Quinoline (B57606) Compound Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of quinoline compounds. These computational tools offer the ability to rapidly predict chemical properties and biological activities, thereby accelerating the drug discovery and material design processes. doaj.org
Machine learning models, particularly artificial neural networks (ANN), are being developed to predict the regioselectivity of chemical reactions on the quinoline ring. doaj.org For instance, ML can forecast the most likely sites for electrophilic substitution, a fundamental reaction in modifying quinoline structures. doaj.org By inputting data such as SMILES strings and quantum chemical descriptors, these models can achieve high accuracy in predicting reaction outcomes, with some models correctly predicting the reactive site in over 86% of cases. doaj.org This predictive power allows chemists to design synthetic pathways more efficiently, saving time and resources. doaj.org
Furthermore, AI can be instrumental in designing novel quinoline-based drugs by identifying structures with high affinity for specific biological targets. researchgate.net Quinoline and its derivatives have been recognized as "privileged structures" in medicinal chemistry due to their broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer effects. researchgate.netorientjchem.org AI algorithms can screen vast virtual libraries of quinoline derivatives to identify candidates with desirable pharmacological profiles, such as enhanced efficacy and reduced side effects. researchgate.netarabjchem.org
Table 1: AI/ML in Quinoline Research
| Application | Description | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicts regioselectivity and outcomes of chemical reactions. doaj.org | More efficient synthesis design. doaj.org |
| Drug Design | Identifies novel derivatives with high target affinity. researchgate.net | Accelerated discovery of new drug candidates. arabjchem.org |
| Property Prediction | Forecasts physicochemical and biological properties. | Streamlined development of new materials. |
Development of Novel Synthetic Methodologies and Catalyst Discovery
The synthesis of quinoline derivatives is a mature field, yet there is a continuous drive to develop more efficient, sustainable, and versatile methods. tandfonline.com Traditional methods like the Skraup, Friedländer, and Doebner-von Miller syntheses often require harsh conditions and produce significant waste. tandfonline.com Consequently, modern research is focused on green chemistry principles, employing milder conditions, and developing novel catalysts. tandfonline.comacs.org
Recent advancements include the use of multicomponent reactions (MCRs), which allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. rsc.org These reactions are highly atom-economical and enable the creation of diverse chemical libraries for biological screening. rsc.org The Povarov reaction, for example, is a powerful MCR for synthesizing tetrahydroquinoline derivatives. rsc.org
Catalyst discovery is another critical area of research. While transition metals like palladium, ruthenium, and copper have been extensively used, there is a growing interest in earth-abundant and less toxic alternatives such as iron. rsc.orgrsc.org Iron-based catalysts have shown promise in the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, which are important motifs in many bioactive compounds. rsc.org Additionally, the development of organocatalysts, such as chiral Brønsted acids, offers an enantioselective route to quinoline derivatives. unibo.it Nanocatalysts are also emerging as a highly efficient option due to their high surface area and recyclability. acs.org
A novel method for synthesizing heteroring-unsubstituted quinolines involves the cyclization of anilines with acrolein diethyl acetal, avoiding harsh oxidants and long reaction times. du.edu The development of polymer-supported catalysts, like a scandium-based catalyst, facilitates the combinatorial synthesis of quinoline libraries, allowing for the rapid preparation of a large number of derivatives. acs.org
Advanced Mechanistic Biological Studies in Complex In Vitro Systems
Understanding the precise mechanism of action of quinoline derivatives is crucial for developing effective and safe therapeutic agents. nih.gov While many quinoline-based compounds have demonstrated potent biological activity, their exact interactions with biological targets often remain to be fully elucidated. ontosight.ainih.gov
Advanced in vitro systems, such as 3D cell cultures, organoids, and co-culture models, provide a more physiologically relevant environment to study the biological effects of compounds like 5-Isopropylquinoline compared to traditional 2D cell cultures. These complex systems can better mimic the intricate cellular interactions and microenvironment of tissues, offering deeper insights into drug efficacy and toxicity.
For instance, studies on quinoline derivatives as anticancer agents have shown that they can act through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as inducing apoptosis and arresting the cell cycle. arabjchem.orgijresm.comresearchgate.net The use of advanced in vitro models can help to dissect these complex pathways and identify the specific molecular targets.
Recent research has identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov Mechanistic studies in bone marrow-derived macrophages (BMDMs) and human peripheral blood cells have shown that these compounds can directly target NLRP3 and block its activation. nih.gov Such detailed mechanistic investigations are essential for the rational design of next-generation quinoline-based therapeutics.
Design and Synthesis of Advanced Materials Based on Isopropylquinoline Scaffolds
The unique photophysical and electronic properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. While research in this area is still emerging, the potential applications are vast, ranging from organic light-emitting diodes (OLEDs) and sensors to photosensitive materials. rsc.org
The derivatization of the quinoline core, for instance with an isopropyl group at the 5-position, can modulate its electronic properties and influence the performance of the resulting material. The partial hydrogenation of quinolines to form 1,2,3,4-tetrahydroquinolines has been identified as a useful scaffold in materials science, including for photosensitive and hydrogen storage materials. rsc.org
The synthesis of such materials requires precise control over the chemical structure to achieve the desired properties. The development of new synthetic methodologies, as discussed previously, will be instrumental in creating a diverse range of isopropylquinoline-based building blocks for materials science applications. The ability to functionalize the quinoline ring at specific positions allows for the fine-tuning of properties such as luminescence, charge transport, and chemical sensing capabilities.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1,2,3,4-tetrahydroquinolines |
| Acrolein diethyl acetal |
| Anilines |
| Quinine |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5-Isopropylquinoline, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions, such as the Skraup or Friedländer syntheses, using isopropyl-substituted precursors. Key steps include controlling reaction temperature (110–130°C) and acid catalysis (e.g., sulfuric acid). To optimize purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Characterization via -NMR (e.g., isopropyl proton splitting at δ 1.2–1.4 ppm) and HPLC (≥98% purity) is critical. Ensure reproducibility by documenting solvent ratios, catalyst loading, and purification parameters .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is recommended. Differential scanning calorimetry (DSC) can verify crystalline phase stability. Cross-reference spectral data with published benchmarks in databases like SciFinder or Reaxys to validate results .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. Molecular docking studies (AutoDock Vina) may elucidate interactions with biological targets. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in situ FTIR) and compare computed vs. observed activation energies .
Q. What strategies address contradictory data on the biological activity of this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent controls). Standardize protocols by:
- Using identical cell cultures (e.g., HEK293 vs. HeLa) and passage numbers.
- Including positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Reporting IC values with 95% confidence intervals and ANOVA statistical validation.
- Replicating studies in independent labs with blinded data analysis .
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced selectivity?
- Methodological Answer : Systematically modify substituents (e.g., halogenation at C-3, alkyl chain elongation) and evaluate effects via bioassays. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity. Prioritize analogs with logP values <5 to balance lipophilicity and solubility. Publish full synthetic and assay protocols to enable cross-validation .
Q. What are best practices for ensuring reproducibility in this compound-based catalysis studies?
- Methodological Answer : Document catalyst preparation (e.g., Pd/C loading, reduction conditions), substrate ratios, and reaction atmospheres (N vs. air). Use internal standards (e.g., mesitylene for GC-MS) to quantify yields. Share raw data and code for statistical analysis (e.g., Python scripts for turnover frequency calculations) in supplementary materials .
Literature and Data Management
Q. What strategies efficiently locate prior studies on this compound in academic databases?
- Methodological Answer : Combine keyword searches (“this compound synthesis,” “quinoline derivatives pharmacology”) with Boolean operators in SciFinder, PubMed, and Web of Science. Filter results by publication date (last 10 years) and citation count. Use reference management tools (Zotero, EndNote) to organize findings and track citation networks. Critically evaluate sources for methodological rigor, avoiding non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
